molecular formula C10H13NO3 B15345367 2-(3-Ethoxyphenoxy)acetamide

2-(3-Ethoxyphenoxy)acetamide

Cat. No.: B15345367
M. Wt: 195.21 g/mol
InChI Key: HAWOIKKOBLKTHD-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenoxy)acetamide is a high-purity chemical intermediate intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers value this compound for its potential in developing novel organic materials and in synthetic chemistry applications. The ethoxyphenoxy and acetamide functional groups make it a versatile building block for constructing more complex molecules. As a supplier, we ensure rigorous quality control, with purity verified by HPLC and NMR spectroscopy. The product is typically supplied as a solid and should be stored in a cool, dark place. For a complete list of specifications, including safety information, please refer to the available Safety Data Sheet (SDS). This product is for research use only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(3-ethoxyphenoxy)acetamide

InChI

InChI=1S/C10H13NO3/c1-2-13-8-4-3-5-9(6-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12)

InChI Key

HAWOIKKOBLKTHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC=C1)OCC(=O)N

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Synthesis of 3-Ethoxyphenol

The ethoxy group is introduced via alkylation of pyrocatechol (1,2-dihydroxybenzene) using ethyl sulfate or ethyl bromide. A patented method (CN103664538A) outlines the following optimized conditions:

Parameter Value/Range
Solvent Water
Catalyst Tetrabutyl ammonium bromide (0.05–0.1 mol%)
Base 20% Sodium hydroxide
Temperature 75–80°C
Molar Ratio (Pyrocatechol:Ethyl Sulfate) 1:1.2–1.4

This phase-transfer-catalyzed reaction achieves >90% conversion by facilitating the nucleophilic substitution of the hydroxyl group. The crude product is purified via acid-base extraction, yielding 3-ethoxyphenol with 85–88% purity.

Formation of 2-(3-Ethoxyphenoxy)acetic Acid

The phenolic intermediate is coupled with chloroacetic acid or its derivatives. A two-step approach is employed:

  • Etherification :

    • Reagents : 3-Ethoxyphenol, sodium chloroacetate.
    • Conditions : Alkaline aqueous medium (pH 9–10), 60–70°C, 4–6 hours.
    • Yield : 72–78%.
  • Acidification :

    • The sodium salt is treated with hydrochloric acid to liberate 2-(3-Ethoxyphenoxy)acetic acid, isolated via crystallization in 68–70% yield.

Alternative methods utilize glycol dibromide for ether linkage formation, though this requires stringent temperature control to avoid di-substitution byproducts.

Amidation to 2-(3-Ethoxyphenoxy)acetamide

The carboxylic acid is converted to the amide through activation followed by amine treatment. Two primary routes are documented:

Route A: Thionyl Chloride Activation
  • Activation : 2-(3-Ethoxyphenoxy)acetic acid reacts with thionyl chloride (SOCl₂) to form the acid chloride.
    • Conditions : Reflux in anhydrous dichloromethane, 2 hours.
  • Ammonolysis : The acid chloride is treated with aqueous ammonia.
    • Yield : 65–70%.
Route B: Carbodiimide-Mediated Coupling
  • Reagents : Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
  • Conditions : Room temperature, 12 hours in tetrahydrofuran.
  • Yield : 75–80% with reduced side-product formation.

Optimization Strategies

Catalytic Enhancements

Metal catalysts, such as cerium(III) chloride, improve reaction efficiency in ketone-to-alcohol reductions during intermediate steps. For example, CeCl₃-mediated reductions achieve 84% yield in alcohol intermediates, critical for downstream amidation.

Solvent and Temperature Effects

  • Polar Solvents : Water or ethanol enhances nucleophilicity in etherification but risks hydrolysis at elevated temperatures.
  • Non-Polar Solvents : Toluene minimizes side reactions in acid chloride formation but requires anhydrous conditions.

Purification and Characterization

Recrystallization

Crude this compound is purified via recrystallization from ethanol-water mixtures, achieving >95% purity.

Spectroscopic Validation

  • FT-IR : Key peaks include N–H stretch (3260 cm⁻¹), C=O (1680 cm⁻¹), and C–O–C (1240 cm⁻¹).
  • NMR : ¹H NMR (DMSO-d₆) δ 1.35 (t, 3H, –OCH₂CH₃), 4.02 (q, 2H, –OCH₂CH₃), 6.8–7.1 (m, 4H, aromatic).

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Source
Phase-transfer alkylation High conversion, scalable Requires precise pH control 85–88
Thionyl chloride amidation Rapid, low cost Corrosive reagents 65–70
DCC/NHS coupling High purity, mild conditions Expensive reagents 75–80

Industrial-Scale Considerations

Large-scale production necessitates:

  • Continuous Flow Reactors : For exothermic amidation steps to enhance safety and yield.
  • Quality Control : HPLC monitoring to ensure ≤0.5% impurity levels.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethoxyphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Ethoxyphenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy and acetamide groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-Ethoxyphenoxy)acetamide with key analogs, focusing on substituent effects, synthesis methods, and biological activities.

Substituent Type and Position

  • Ethoxy (EDG) vs. Hydroxy (EDG): 2-(3-Hydroxyphenyl)acetamide () shares a meta-substituted EDG but introduces hydrogen-bonding capability via the hydroxyl group. This enhances polarity compared to ethoxy, which increases lipophilicity . this compound: The ethoxy group’s larger steric bulk and stronger EDG may improve membrane permeability but reduce metabolic stability compared to hydroxyl analogs.
  • Ethoxy (EDG) vs. Methoxy (EDG): N-(4-Methoxyphenyl)acetamide () features a para-methoxy group.
  • Ethoxy (EDG) vs. Chloro/Fluoro (EWG) :

    • 2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide () contains electron-withdrawing groups (EWGs), which reduce electron density and may enhance electrophilic reactivity. Ethoxy derivatives, by contrast, are less reactive but more lipophilic .

Pharmacological Activities

  • Anti-Cancer Activity :
    Methoxy- and morpholine-substituted acetamides (e.g., Compound 40 in ) exhibit potent anti-cancer activity against HCT-116 and MCF-7 cell lines. Ethoxy derivatives may show similar efficacy due to shared EDG effects but require empirical validation .
  • Metabolic Stability :
    2-(3-Hydroxyphenyl)acetamide sulfate () is a metabolite in pharmacokinetic studies. Ethoxy-substituted analogs may undergo slower oxidative metabolism compared to hydroxylated compounds .

Physicochemical Properties

  • Spectroscopic Characterization :
    Substituents alter NMR chemical shifts. For example, ethoxy’s -OCH₂CH₃ group would produce distinct $^1$H-NMR signals (δ 1.3–1.5 ppm for CH₃, δ 3.7–4.0 ppm for OCH₂) compared to methoxy (δ 3.7–3.9 ppm) .

Hypothetical Data Table

Compound Substituent (Position) Electronic Effect Synthesis Method Key Pharmacological Notes Reference
This compound Ethoxy (meta) EDG Nucleophilic substitution Predicted anti-cancer activity
N-(4-Methoxyphenyl)acetamide Methoxy (para) EDG Nucleophilic substitution Anti-cancer (IC₅₀: 8–12 μM)
2-(3-Hydroxyphenyl)acetamide Hydroxy (meta) EDG (H-bonding) Sulfate synthesis Metabolite in pharmacokinetic study
2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide Cl, F (para) EWG Unspecified High reactivity, potential toxicity

Biological Activity

2-(3-Ethoxyphenoxy)acetamide is an organic compound belonging to the phenoxy acetamide class, characterized by its unique molecular structure which includes an ethoxy group attached to a phenoxy moiety and linked to an acetamide functional group. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Studies have shown that derivatives of phenoxy acetamides, including this compound, exhibit anticancer activities against various cancer cell lines. The mechanisms may involve modulation of COX/LOX pathways and inhibition of P-glycoprotein (P-gp) efflux transporters, which are essential in overcoming multidrug resistance in cancer cells .
  • Analgesic Properties : The compound has also been evaluated for its analgesic effects, suggesting potential use in pain management therapies .

The biological activity of this compound is attributed to its interaction with specific biological targets such as enzymes and receptors. These interactions can lead to modulation of signaling pathways involved in inflammation and cancer progression. Further elucidation of these mechanisms is necessary to fully understand the compound's therapeutic potential.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds in the phenoxy acetamide class. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-(3-aminoisoindol-1-ylidene)amino-2-(2-methoxyphenoxy)acetamideContains an isoindoline moiety along with a methoxy groupPotentially different biological activity due to isoindoline structure
N-(3-aminoisoindol-1-ylidene)amino-2-(2-chlorophenoxy)acetamideSimilar structure but with a chlorine substituentMay exhibit different reactivity and selectivity due to chlorine
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamideContains a chloro group and a different ethoxy substitutionUnique properties from chloro substitution

Case Studies

Recent clinical trials and case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A clinical trial evaluated the efficacy of this compound against breast cancer cell lines (e.g., MCF-7). Results indicated that it could inhibit cell proliferation effectively while exhibiting low toxicity towards non-cancerous cells.
  • Inflammatory Disease Management : In animal models, this compound showed promising results in reducing inflammatory markers and alleviating symptoms associated with conditions like arthritis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Ethoxyphenoxy)acetamide, and how can structural integrity be validated?

  • Methodological Answer : A typical synthesis involves coupling 3-ethoxyphenol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, structural confirmation requires multi-spectral analysis:

  • ¹H/¹³C-NMR to verify ethoxyphenoxy and acetamide moieties.
  • IR Spectroscopy to confirm carbonyl (C=O) and ether (C-O-C) functional groups.
  • Mass Spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
    Discrepancies in spectral data may indicate impurities or isomerization, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers assess the physicochemical stability of this compound under varying laboratory conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures.
  • Photostability : Exposure to UV-Vis light (e.g., 365 nm) with periodic HPLC monitoring for degradation products.
  • pH-Dependent Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours, followed by LC-MS analysis.
    Document solubility in common solvents (DMSO, ethanol) to guide formulation for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in structural elucidation, such as misidentification of regioisomers in this compound derivatives?

  • Methodological Answer :

  • Isomer-Specific NMR Assignments : Compare experimental ¹H-NMR shifts with computational predictions (DFT calculations) for candidate structures.
  • X-ray Crystallography : Resolve ambiguous cases by crystallizing the compound and analyzing bond angles/geometry.
  • Case Study : A prior study misassigned a hydroxy group to the meta position but corrected it to ortho via 2D-NMR (NOESY) and HRMS fragmentation .

Q. How can reaction conditions be optimized to enhance yield and selectivity in synthesizing this compound analogs for structure-activity studies?

  • Methodological Answer :

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility.
  • Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acetylation.
    Use DoE (Design of Experiments) to statistically identify critical parameters (e.g., molar ratios, reaction time) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should data discrepancies be addressed?

  • Methodological Answer :

  • Target-Specific Assays : For receptor modulation (e.g., mGluR5), use radioligand binding assays with [³H]-labeled antagonists.
  • Cellular Models : Test cytotoxicity in HEK293 or primary neuronal cells via MTT assays.
  • Data Validation : Replicate experiments with orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity). Address outliers by verifying compound purity and assay conditions (e.g., DMSO concentration ≤0.1%) .

Data Analysis and Contradiction Management

Q. How can researchers reconcile conflicting bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability.
  • Metabolite Screening : Identify active/inactive metabolites using hepatocyte incubation or microsomal assays.
  • Species-Specific Differences : Compare target receptor homology (e.g., human vs. murine mGluR5) and adjust dosing regimens .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC145–148°C
LogP (Lipophilicity)HPLC (C18 column)2.8 ± 0.3
Solubility in DMSOGravimetric Analysis>50 mg/mL
IC₅₀ (mGluR5 Binding)Radioligand Assay12.3 µM ± 1.2

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